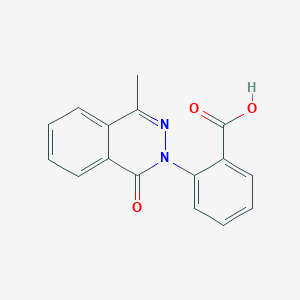

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid

説明

Synthesis Analysis

The synthesis of phthalazinone derivatives, including structures similar to "2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid," involves cyclization reactions, often catalyzed by metals such as dysprosium(III) or through condensation reactions involving benzoic acid derivatives and hydrazine or its derivatives. These methodologies showcase the flexibility in synthesizing complex molecules involving phthalazinyl groups and highlight the importance of selecting appropriate catalytic and reaction conditions to achieve the desired product specificity and yield (Asegbeloyin et al., 2019).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives, including the target compound, demonstrates significant interactions that stabilize its structure, such as hydrogen bonds and π-π stacking interactions. These interactions are crucial for the stability and reactivity of the molecule. Studies employing crystallography and non-covalent interaction (NCI) analysis provide insight into the molecular arrangement and stability mechanisms relevant to similar compounds (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Phthalazinone derivatives participate in a variety of chemical reactions, including cyclization, olefination, and interactions with DNA gyrase for antibiotic potency. These reactions underline the compound's versatility in chemical synthesis and potential pharmaceutical applications. The ability to undergo olefination under mild conditions using oxygen as the sole oxidant exemplifies the innovative approaches to synthesizing complex organic molecules with high efficiency and lower environmental impact (Jiang et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, crystallization behavior, and interactions with light, play a crucial role in the practical applications of phthalazinone derivatives. For example, luminescent properties and novel approaches to crystallization highlight the compound's potential in material science and analytical applications (Chen, Li, & Cai, 2009).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules are central to understanding the utility of "2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid" and related compounds. The study of its adsorption behavior on gold substrates, for instance, provides insights into its potential applications in surface chemistry and sensor technology (Gao et al., 2013).

科学的研究の応用

Polymer Synthesis and Material Science

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid derivatives play a significant role in the field of polymer science. A study by Berard et al. (1994) demonstrates the synthesis of high molecular weight linear polymers from phthalazinone derivatives, which exhibit remarkable thermooxidative stability and glass transition temperatures approaching 300°C. These polymers, synthesized from phenolphthalein derivatives, exhibit unique properties due to their O-C and N-C linkages, making them suitable for advanced material science applications (Berard, Paventi, Chan, & Hay, 1994).

Molecular Docking and Antibiotic Potency

In the realm of pharmaceutical research, compounds derived from phthalazinyl benzoic acid have been evaluated for their antibiotic potency. A study by Asegbeloyin et al. (2019) on the structural and non-covalent interaction studies of phthalazinyl benzoic acid derivatives showcased their potential in docking against DNA gyrase, indicating affinity for the target antibiotic protein. This suggests that such compounds can be explored further for their medicinal applications (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

Environmental and Food Safety

The study of phthalates, including derivatives of phthalazinyl benzoic acid, is crucial for understanding their impact on human health and the environment. Research by Hauser and Calafat (2005) reviews the uses, metabolism, and health effects of phthalates, which are widely used in consumer products and have potential health risks. This comprehensive review highlights the importance of monitoring and regulating phthalate exposure to ensure environmental and food safety (Hauser & Calafat, 2005).

Advanced Analytical Techniques

The interaction of aromatic carboxylic acids, including phthalazinyl derivatives, with metal surfaces has been studied using techniques like surface-enhanced Raman scattering spectroscopy and density functional theory calculations. Research by Gao et al. (2013) on the adsorption behavior of benzoic and phthalic acid on gold substrates offers insights into their structural and adsorption characteristics. Such studies are pivotal for advancing analytical techniques in chemistry (Gao, Hu, Li, Zhang, & Chen, 2013).

特性

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-11-6-2-3-7-12(11)15(19)18(17-10)14-9-5-4-8-13(14)16(20)21/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERHIRUGYPKZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232463 | |

| Record name | 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

296790-57-3 | |

| Record name | 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296790-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)